Cenerimod

Beschreibung

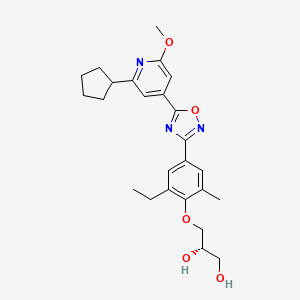

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKKMMMRWISKRF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262414-04-9 | |

| Record name | Cenerimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cenerimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENERIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Efficacy of Cenerimod in Murine Lupus Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs. A key pathological feature of SLE is the infiltration of autoreactive lymphocytes into target tissues. Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown promise in preclinical lupus models by targeting lymphocyte trafficking. This technical guide provides an in-depth overview of the preclinical evidence for this compound in murine models of lupus, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism of action is the modulation of the S1P1 receptor, a G protein-coupled receptor crucial for the egress of lymphocytes from secondary lymphoid organs.[1] By acting as a functional antagonist of the S1P1 receptor, this compound induces its internalization, thereby sequestering lymphocytes within the lymph nodes and preventing their recirculation and infiltration into tissues.[1][2] This targeted immunomodulation has demonstrated significant therapeutic effects in preclinical lupus models.

Preclinical Evidence in the MRL/lpr Mouse Model

The MRL/lpr mouse is a widely used spontaneous model of SLE that develops a severe lupus-like disease characterized by lymphadenopathy, splenomegaly, autoantibody production, and immune complex-mediated glomerulonephritis.[3]

Experimental Design

In a key preclinical study, 7-week-old female MRL/lpr mice were treated with this compound administered as a food admix (approximately 20–40 mg/kg body weight per day) or a vehicle control.[4] The study was conducted until a predefined endpoint of at least 20% morbidity/mortality was reached in one of the groups. Various parameters were assessed at baseline and throughout the study, with a final analysis at 11 weeks of treatment.

Therapeutic Efficacy

Treatment with this compound resulted in a significant amelioration of the lupus-like disease in MRL/lpr mice, as evidenced by the following key findings:

-

Improved Survival: All this compound-treated mice were still alive at the 11-week endpoint, whereas the vehicle-treated group exhibited over 20% mortality.

-

Reduced Lymphocyte Counts: this compound treatment led to a marked reduction in circulating B and T lymphocytes. Specifically, there was a significant decrease in peripheral CD19+ B lymphocytes (-78.9%), CD4+ T lymphocytes (-98.9%), and CD8+ T lymphocytes (-90.4%) compared to the vehicle control group.

-

Amelioration of Kidney Pathology: this compound significantly reduced kidney inflammation and damage. This was demonstrated by a significant decrease in the urine albumin-to-creatinine ratio, a key indicator of proteinuria, and lower kidney histopathology scores. Histological analysis revealed reduced immune cell infiltrates in the kidneys of this compound-treated mice.

-

Reduced Brain Pathology: this compound treatment also mitigated central nervous system involvement. A significant reduction in T-cell infiltrates and total IgG levels was observed in the brains of treated mice. The incidence of brain pathology was markedly lower in the this compound group (20%) compared to the vehicle group (71%).

-

Modulation of Autoantibodies and Inflammatory Markers: Treatment with this compound led to a significant reduction in the titers of anti-dsDNA antibodies, a hallmark of SLE. Furthermore, levels of key inflammatory and B-cell-associated biomarkers, including B-cell activating factor (BAFF) and interferon-alpha (IFN-α), were significantly lower in the plasma of this compound-treated mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound in the MRL/lpr lupus model.

| Parameter | Vehicle Control | This compound-Treated | Percentage Change | Reference |

| Survival Rate at Week 11 | <80% | 100% | >20% increase | |

| Peripheral CD19+ B Lymphocytes | High | Significantly Reduced | -78.9% | |

| Peripheral CD4+ T Lymphocytes | High | Significantly Reduced | -98.9% | |

| Peripheral CD8+ T Lymphocytes | High | Significantly Reduced | -90.4% | |

| Incidence of Brain Pathology | 71% | 20% | -71.8% |

| Biomarker | Effect of this compound Treatment | Reference |

| Anti-dsDNA Antibody Titers | Significantly Reduced | |

| Plasma BAFF Levels | Significantly Lower | |

| Plasma IFN-α Levels | Significantly Lower | |

| Urine Albumin/Creatinine Ratio | Significantly Decreased |

Preclinical Evidence in the NZB/W F1 Mouse Model

The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is another well-established model of spontaneous lupus, particularly for studying lupus nephritis. While the majority of published preclinical data for this compound focuses on the MRL/lpr model, the therapeutic principle of S1P1 receptor modulation has been validated in the NZB/W F1 model with other compounds, suggesting potential efficacy for this compound as well. For instance, another S1P1 modulator, ozanimod, has been shown to dose-dependently reduce proteinuria and alleviate kidney pathology in NZB/W F1 mice. Further studies are needed to specifically evaluate the efficacy of this compound in this lupus model.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings.

Animal Model and Treatment

-

Animal Strain: Female MRL/lpr mice.

-

Age at Treatment Start: 7 weeks.

-

Drug Administration: this compound incorporated into food admix, providing an approximate daily dose of 20-40 mg/kg.

-

Control Group: Received vehicle food admix.

-

Study Duration: The study was terminated when at least 20% mortality was observed in one group, which occurred at 11 weeks of treatment.

Outcome Measures

-

Proteinuria Assessment: Urine samples were collected, and the albumin-to-creatinine ratio was determined to quantify proteinuria.

-

Flow Cytometry for Lymphocyte Subsets: Spleen and peripheral blood lymphocytes were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19, B220) to identify and quantify different lymphocyte populations.

-

Histopathological Analysis of Kidney and Brain: Organs were collected, fixed, and sectioned. Sections were stained with hematoxylin and eosin (H&E) and other relevant stains to assess tissue morphology and inflammation. A semi-quantitative scoring system was used to grade the severity of lesions, including glomerular involvement, interstitial inflammation, and vasculitis.

-

Quantification of Immune Cell Infiltration: Immunofluorescence staining was used to identify and quantify the area of T-cell (CD3+) infiltration in kidney and brain sections.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies and Biomarkers: Serum or plasma levels of anti-dsDNA antibodies and other biomarkers such as BAFF and IFN-α were quantified using specific ELISA kits.

Signaling Pathways and Visualizations

This compound's effect on lymphocyte trafficking is a direct consequence of its modulation of the S1P1 receptor signaling pathway.

S1P1 Receptor Signaling Pathway

The egress of lymphocytes from secondary lymphoid organs is controlled by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. S1P binds to the S1P1 receptor on lymphocytes, which couples to the inhibitory G protein, Gαi. This signaling cascade is essential for lymphocytes to migrate out of the lymph nodes. This compound, as a functional antagonist, leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and thus trapping them within the lymph nodes. This process also involves β-arrestin, which plays a role in receptor internalization.

Caption: S1P1 receptor signaling pathway modulated by this compound.

Experimental Workflow

The preclinical evaluation of this compound in the MRL/lpr mouse model followed a structured workflow from treatment initiation to endpoint analysis.

References

Cenerimod's Impact on Lymphocyte Dynamics: A Technical Overview of Trafficking and Egress Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has demonstrated significant effects on lymphocyte trafficking and egress from secondary lymphoid organs. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating S1P1 modulators and their therapeutic potential in autoimmune diseases such as Systemic Lupus Erythematosus (SLE).

Introduction: The Role of S1P1 in Lymphocyte Trafficking

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is a critical process in immune surveillance and response. This process is primarily regulated by the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph compared to the tissues.[1] Lymphocytes express the S1P1 receptor, a G protein-coupled receptor (GPCR), which, upon binding to S1P, initiates signaling cascades that promote their migration out of the lymphoid tissues and into circulation.[1][2]

In autoimmune diseases like SLE, autoreactive lymphocytes contribute to tissue damage.[3] Therefore, modulating lymphocyte trafficking by targeting the S1P/S1P1 axis presents a promising therapeutic strategy.[3] this compound is a potent and selective S1P1 receptor modulator that has been developed for the treatment of autoimmune diseases. It functions by inducing the internalization of the S1P1 receptor on lymphocytes, rendering them unresponsive to the S1P gradient and effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes reduces their numbers in the peripheral blood and, consequently, their infiltration into inflamed tissues.

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism of action involves its interaction with the S1P1 receptor on lymphocytes. As a functional antagonist, this compound initially acts as an agonist, binding to the S1P1 receptor and triggering its internalization. However, unlike the natural ligand S1P, which allows for receptor recycling back to the cell surface, this compound induces a persistent internalization and subsequent degradation of the receptor. This sustained loss of surface S1P1 receptors prevents lymphocytes from sensing the S1P gradient necessary for their egress from lymphoid tissues.

Quantitative Data on Lymphocyte Reduction

This compound has been shown to induce a dose-dependent reduction in peripheral blood lymphocyte counts in both preclinical and clinical settings.

Preclinical Data: MRL/lpr Mouse Model of SLE

In the MRL/lpr mouse model, a well-established model for studying SLE, this compound treatment resulted in a significant reduction of circulating lymphocytes.

| Lymphocyte Subset | Percent Reduction vs. Vehicle | Reference |

| CD19+ B Lymphocytes | -78.9% | |

| CD4+ T Lymphocytes | -98.9% | |

| CD8+ T Lymphocytes | -90.4% |

Clinical Data: Phase 2 Study in SLE Patients (NCT02472795)

A 12-week, double-blind, placebo-controlled, proof-of-concept study in patients with moderate to severe SLE demonstrated a dose-dependent reduction in total lymphocyte counts.

| This compound Dose | Mean Percentage Change from Baseline in Total Lymphocyte Count | Reference |

| 0.5 mg | -12% | |

| 1 mg | -48% | |

| 2 mg | -52% | |

| 4 mg | -69% | |

| Placebo | -5% |

Further analysis of lymphocyte subsets in a phase 2 study showed a pronounced reduction in B and T lymphocytes after 12 weeks of treatment.

| Lymphocyte Subset | Median Reduction with this compound (4mg) | Reference |

| CD19+ B Lymphocytes | -90% | |

| CD4+ T Lymphocytes | -94% | |

| CD8+ T Lymphocytes | -63% |

Experimental Protocols

MRL/lpr Mouse Model of SLE

-

Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.

-

Treatment Administration: this compound is administered as a food admix. Treatment typically starts when the mice are 7 weeks of age, an age at which B cell abnormalities are detectable.

-

Study Duration: The study continues until a predefined endpoint is reached, such as a certain level of morbidity or mortality in the vehicle control group.

-

Sample Collection and Analysis: Blood samples are collected at the end of the treatment period for lymphocyte quantification by flow cytometry. Tissues such as kidneys and brain are collected for histopathological analysis of lymphocyte infiltration.

S1P1 Receptor Internalization Assay

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy subjects and SLE patients.

-

Procedure:

-

Isolated lymphocytes are incubated with varying concentrations of this compound.

-

Following incubation, the cells are stained with fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD4, CD8, CD19) and an antibody targeting the S1P1 receptor.

-

The surface expression of the S1P1 receptor is then quantified using flow cytometry.

-

-

Data Analysis: The reduction in S1P1 surface expression is indicative of receptor internalization. The half-maximal effective concentration (EC50) is calculated to determine the potency of this compound in inducing internalization.

In Vivo Lymphocyte Egress Assay

-

Principle: This assay measures the rate at which lymphocytes exit the lymph nodes.

-

Procedure:

-

A cohort of mice receives an intravenous injection of fluorescently labeled lymphocytes, which are allowed to home to the lymph nodes.

-

After a set period, a substance that blocks the entry of new lymphocytes into the lymph nodes is administered.

-

The number of labeled lymphocytes remaining in the lymph nodes is quantified at different time points after the entry blockade.

-

The rate of disappearance of the labeled cells from the lymph nodes represents the egress rate.

-

-

Application with this compound: To assess the effect of this compound, the drug is administered to a group of mice prior to the entry blockade. A slower rate of disappearance of labeled lymphocytes compared to a vehicle-treated control group indicates that this compound is inhibiting lymphocyte egress.

Flow Cytometry for Lymphocyte Immunophenotyping

-

Sample: Whole blood or isolated PBMCs.

-

Staining: Samples are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface markers to identify different lymphocyte subsets (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Gating Strategy: A sequential gating strategy is employed to identify the populations of interest. For example, lymphocytes are first identified based on their forward and side scatter properties, followed by gating on CD3+ cells to identify T cells, and then further subdividing into CD4+ and CD8+ populations.

-

Quantification: The absolute count of each lymphocyte subset is determined using counting beads or a dual-platform method in conjunction with a complete blood count.

Conclusion

This compound is a selective S1P1 receptor modulator that effectively reduces the number of circulating lymphocytes by inhibiting their egress from secondary lymphoid organs. This mechanism of action is supported by robust preclinical and clinical data demonstrating a dose-dependent reduction in peripheral B and T lymphocytes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other S1P1 modulators. The visualization of the S1P1 signaling pathway and experimental workflows offers a clear understanding of the core concepts for professionals in the field of drug development and immunology research. Further investigation into the long-term effects and potential therapeutic applications of this compound in various autoimmune diseases is warranted.

References

Cenerimod in Sjögren's Syndrome: A Technical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Science and Investigational Landscape

Executive Summary

Sjögren's syndrome is a complex, chronic autoimmune disease characterized by debilitating dryness of the eyes and mouth, fatigue, and systemic manifestations. The underlying pathology involves lymphocytic infiltration of exocrine glands, leading to glandular dysfunction and destruction. Current treatments are primarily symptomatic, highlighting a significant unmet medical need for targeted therapies. Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical evidence in Sjögren's syndrome models, and relevant clinical trial insights, tailored for researchers, scientists, and drug development professionals.

The Pathophysiological Rationale for S1P1 Receptor Modulation in Sjögren's Syndrome

Sjögren's syndrome is a systemic autoimmune disorder characterized by immune-mediated inflammation and destruction of the lacrimal and salivary glands.[1][2] The hallmark of the disease is the infiltration of these glands by T and B lymphocytes, which can organize into ectopic lymphoid structures (ELS).[3][4] These structures function as local sites of immune activation, driving autoantibody production and perpetuating tissue damage.[3]

The pathophysiology is multifactorial, with genetic predisposition and environmental triggers thought to initiate the autoimmune cascade. Key cellular players include CD4+ T cells and B cells. T cells produce pro-inflammatory cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ), while B cells contribute through autoantibody production, such as anti-SSA/Ro and anti-SSB/La. This chronic inflammation ultimately leads to the destruction of glandular epithelial cells and impaired secretory function.

The trafficking of lymphocytes from secondary lymphoid organs to the sites of inflammation is a critical process in the pathogenesis of Sjögren's syndrome. Sphingosine-1-phosphate (S1P) and its receptor, S1P1, play a pivotal role in regulating lymphocyte egress from lymph nodes. By modulating the S1P1 receptor, the egression of autoreactive lymphocytes into the circulation and subsequently into the salivary and lacrimal glands can be inhibited. This provides a strong rationale for investigating S1P1 receptor modulators as a therapeutic strategy for Sjögren's syndrome.

This compound: A Selective S1P1 Receptor Modulator

This compound is an orally active, potent, and selective S1P1 receptor modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes reduces the number of circulating T and B cells available to infiltrate and damage target tissues, such as the exocrine glands in Sjögren's syndrome. This compound has demonstrated a favorable safety profile in preclinical and clinical studies, with a lower incidence of cardiovascular and respiratory side effects compared to non-selective S1P receptor modulators.

Signaling Pathway of this compound

The binding of this compound to the S1P1 receptor on a lymphocyte initiates a signaling cascade that leads to receptor internalization, preventing the lymphocyte from egressing from the lymph node.

References

- 1. This compound, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]

- 2. CARE: A Clinical Study Assessing this compound as a Potential New Oral Treatment for Lupus | Lupus Foundation of America [lupus.org]

- 3. This compound, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]

Cenerimod's Immunomodulatory Impact on B and T Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that demonstrates significant immunomodulatory effects by influencing the trafficking and function of B and T lymphocytes. As a functional antagonist, this compound induces the internalization of S1P1 receptors on lymphocytes, leading to their sequestration within secondary lymphoid organs. This prevents their egress into peripheral circulation and subsequent infiltration into inflamed tissues, a key mechanism in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on lymphocyte populations, detailed methodologies of key experimental assays, and a visualization of the associated signaling pathways.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism of action is the modulation of the S1P1 receptor, a G protein-coupled receptor crucial for the egress of lymphocytes from lymphoid tissues.[1] By binding to S1P1, this compound acts as a functional antagonist, leading to the internalization and degradation of the receptor. This renders lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P), effectively trapping them in the lymph nodes and spleen.[2] This sequestration of autoreactive lymphocytes is a key therapeutic strategy in autoimmune diseases.[2]

A distinguishing feature of this compound is its "biased signaling" at the S1P1 receptor. It preferentially activates G-protein signaling pathways over the β-arrestin pathway.[1][3] This results in an attenuated intracellular calcium mobilization response compared to other S1P1 modulators, which may contribute to its favorable safety profile.

Signaling Pathway of this compound at the S1P1 Receptor

Caption: this compound's biased agonism at the S1P1 receptor.

Quantitative Impact on B and T Cell Populations

This compound induces a significant and dose-dependent reduction in circulating B and T lymphocytes. This effect has been consistently observed in both preclinical animal models and clinical trials in patients with SLE.

Table 1: Effect of this compound on Peripheral Lymphocyte Counts in MRL/lpr Mice

| Lymphocyte Subset | Treatment Group | Mean Reduction from Control (%) | Reference |

| CD19+ B Lymphocytes | This compound | 78.9 | |

| CD4+ T Lymphocytes | This compound | 98.9 | |

| CD8+ T Lymphocytes | This compound | 90.4 |

Table 2: Dose-Dependent Reduction of Lymphocyte Counts in SLE Patients (12-Week Study)

| This compound Dose | Total Lymphocyte Count Reduction from Baseline (%) | Reference |

| 0.5 mg | -12 | |

| 1 mg | -48 | |

| 2 mg | -52 | |

| 4 mg | -69 | |

| Placebo | -5 |

Table 3: Median Reduction of Lymphocyte Subsets in SLE Patients Treated with this compound (12-Week Study)

| Lymphocyte Subset | Median Reduction (%) | Reference |

| CD19+ B Lymphocytes | -90 | |

| CD4+ T Lymphocytes | -94 | |

| CD8+ T Lymphocytes | -63 |

In addition to the reduction in overall lymphocyte numbers, this compound treatment also leads to a normalization of antibody-secreting cell (ASC) numbers in the blood of SLE patients.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used to assess the impact of this compound on lymphocyte function.

Flow Cytometry for Lymphocyte Immunophenotyping

This protocol outlines the general steps for analyzing lymphocyte subsets in peripheral blood.

Objective: To quantify the absolute counts and percentages of B cells, T cells, and their subsets.

Materials:

-

Whole blood collected in EDTA tubes

-

Fluorescently conjugated monoclonal antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD45, CD25, CD127, CXCR5, FoxP3)

-

Red blood cell lysis buffer

-

Wash buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Sample Preparation: Aliquot 100 µL of whole blood into a flow cytometry tube.

-

Antibody Staining: Add the predetermined optimal concentration of each fluorescently labeled antibody to the blood and vortex gently. Incubate for 20-30 minutes at room temperature in the dark.

-

Red Blood Cell Lysis: Add 2 mL of 1X lysis buffer and incubate for 10-15 minutes at room temperature in the dark.

-

Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Decant the supernatant and wash the cell pellet with 2 mL of wash buffer. Repeat the wash step.

-

Cell Resuspension: Resuspend the final cell pellet in 300-500 µL of wash buffer.

-

Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for statistical analysis.

-

Data Analysis: Use appropriate software to gate on the lymphocyte population based on forward and side scatter, and then on CD45 expression. Subsequently, identify B cells (CD19+), T cells (CD3+), and T cell subsets (CD4+, CD8+). For regulatory T cells (Tregs), gate on CD4+, CD25+, and low/negative CD127 expression, followed by intracellular staining for FoxP3. For follicular helper T cells (Tfh), gate on CD4+ and CXCR5+ cells.

Experimental Workflow: Flow Cytometry

Caption: Workflow for lymphocyte immunophenotyping by flow cytometry.

ELISA for Anti-dsDNA Antibody Quantification

This protocol provides a general framework for measuring anti-dsDNA antibodies in serum.

Objective: To quantify the levels of autoantibodies against double-stranded DNA.

Materials:

-

Serum samples from patients

-

dsDNA-coated ELISA plates

-

Sample diluent

-

Wash buffer

-

HRP-conjugated anti-human IgG

-

TMB substrate

-

Stop solution (e.g., 0.5 M H₂SO₄)

-

Microplate reader

Procedure:

-

Sample Dilution: Dilute serum samples (typically 1:101) in sample diluent.

-

Coating and Blocking: Use pre-coated dsDNA plates or coat plates with dsDNA and subsequently block with a suitable blocking buffer.

-

Sample Incubation: Add 100 µL of diluted samples, calibrators, and controls to the wells and incubate for 30-60 minutes at room temperature.

-

Washing: Aspirate the well contents and wash the wells 3-4 times with wash buffer.

-

Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes in the dark.

-

Stopping Reaction: Add 100 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the calibrators and determine the concentration of anti-dsDNA antibodies in the samples.

Histology for Lymphocyte Infiltration in Mouse Kidney

This protocol describes the basic steps for visualizing lymphocyte infiltration in kidney tissue from the MRL/lpr mouse model.

Objective: To assess the extent of immune cell infiltration in the kidneys.

Materials:

-

Mouse kidney tissue

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stains or antibodies for immunohistochemistry (e.g., anti-CD3 for T cells, anti-B220 for B cells)

-

Microscope

Procedure:

-

Fixation and Processing: Fix kidney tissue in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a series of graded alcohols and clear in xylene.

-

Embedding: Embed the tissue in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Staining (H&E):

-

Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

-

Stain with hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

Differentiate in acid alcohol.

-

"Blue" the sections in Scott's tap water or ammonia water.

-

Counterstain with eosin for 1-3 minutes.

-

Dehydrate, clear, and mount with a coverslip.

-

-

Staining (Immunohistochemistry):

-

Perform antigen retrieval if necessary.

-

Block endogenous peroxidase and non-specific binding sites.

-

Incubate with primary antibodies (e.g., anti-CD3, anti-B220) overnight at 4°C.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop with a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount.

-

-

Analysis: Examine the stained sections under a microscope to evaluate the location and extent of lymphocyte infiltration in the glomeruli and interstitial spaces.

S1P1 Receptor Internalization Assay

This protocol outlines a method to visualize this compound-induced S1P1 receptor internalization.

Objective: To qualitatively and quantitatively assess the internalization of the S1P1 receptor upon this compound treatment.

Materials:

-

Cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP)

-

Cell culture medium

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed S1P1-GFP expressing cells onto glass-bottom dishes or plates suitable for imaging and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor activation.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain with a nuclear counterstain like DAPI.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Analysis: Analyze the images to quantify the translocation of the fluorescent S1P1 signal from the cell membrane to intracellular vesicles.

Lymphocyte Chemotaxis Assay

This protocol describes a real-time chemotaxis assay using a system like the IncuCyte.

Objective: To measure the ability of this compound to inhibit S1P-mediated lymphocyte migration.

Materials:

-

Isolated primary human T and B lymphocytes

-

Chemotaxis assay plate (e.g., IncuCyte® ClearView 96-Well Plate)

-

Assay medium

-

S1P (chemoattractant)

-

This compound

-

Live-cell imaging system (e.g., IncuCyte®)

Procedure:

-

Plate Preparation: Prepare the reservoir plate by adding assay medium with or without S1P.

-

Cell Preparation: Resuspend isolated lymphocytes in assay medium. Pre-incubate a subset of cells with different concentrations of this compound.

-

Cell Seeding: Seed the lymphocytes into the insert plate.

-

Assay Assembly: Place the insert plate into the reservoir plate.

-

Live-Cell Imaging: Place the entire plate into the live-cell imaging system and acquire phase-contrast images at regular intervals over several hours to days.

-

Data Analysis: Use the system's software to quantify the number of cells that have migrated from the insert to the underside of the membrane in response to the S1P gradient. Compare the migration of this compound-treated cells to untreated controls to determine the inhibitory effect.

Conclusion

This compound's selective modulation of the S1P1 receptor presents a targeted approach to immunotherapy. By sequestering B and T lymphocytes in secondary lymphoid organs, it effectively reduces the circulating pool of autoreactive cells that contribute to the pathology of autoimmune diseases like SLE. The quantitative data from both preclinical and clinical studies demonstrate a profound and dose-dependent reduction in key lymphocyte populations. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted immunomodulatory properties of this compound and similar compounds. The unique biased signaling of this compound at the S1P1 receptor warrants further exploration to fully elucidate its impact on lymphocyte function and its potential for a favorable clinical profile.

References

- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The In-Vitro Pharmacodynamics of Cenerimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown promise in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their migration to sites of inflammation.[1][2] A key characteristic of this compound, identified through in-vitro studies, is its unique signaling profile, exhibiting biased agonism at the S1P1 receptor. This technical guide provides an in-depth summary of the in-vitro pharmacodynamics of this compound, focusing on its receptor selectivity, functional activity, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound's In-Vitro Activity

The potency and selectivity of this compound have been quantified using various in-vitro assays. The following tables summarize the key quantitative data from studies on human recombinant S1P receptors.

Table 1: Potency (EC50) of this compound in [³⁵S]-GTPγS Binding Assays on Human S1P Receptors

| Receptor Subtype | This compound EC50 (nM) | S1P EC50 (nM) | pFTY720 EC50 (nM) |

| S1P₁ | 1 | 16 | Not Reported |

| S1P₂ | >10,000 | Not Reported | Not Reported |

| S1P₃ | 228 | 0.1 | 0.5 |

| S1P₄ | >10,000 | Not Reported | Not Reported |

| S1P₅ | 36 | 67 | 0.5 |

Data sourced from Piali et al., 2017.[1]

Table 2: Functional Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC)

| Assay | This compound EC50 (nM) | S1P EC50 (nM) |

| [³⁵S]-GTPγS Binding | 1 | 16 |

| Ca²⁺ Mobilization | 500 | Not Reported |

Data sourced from Piali et al., 2017. and Stepanovska Tanturovska & Huwiler, 2020.

Table 3: this compound-Induced S1P1 Receptor Internalization in Human T and B Lymphocytes

| Cell Type | This compound EC50 (nM) |

| T Lymphocytes | ~15 |

| B Lymphocytes | ~15 |

Data sourced from a 2019 conference abstract.

Signaling Pathways and Biased Agonism

This compound acts as a functional agonist at the S1P1 receptor, stimulating G-protein activation. However, it displays a pronounced signaling bias. While it potently activates the Gαi pathway, leading to the exchange of GDP for GTP, it is significantly less potent in inducing the downstream signaling cascade that results in calcium mobilization. This biased agonism is a distinguishing feature of this compound compared to the natural ligand S1P and other S1P receptor modulators like pFTY720.

The primary mechanism of action for lymphocyte sequestration is the this compound-induced internalization of the S1P1 receptor on lymphocytes. This internalization renders the cells unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

[³⁵S]-GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors, or from Human Umbilical Vein Endothelial Cells (HUVEC).

-

[³⁵S]-GTPγS

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)

-

GDP

-

This compound and reference compounds

-

Scintillation fluid

-

96-well filter plates and a cell harvester

Procedure:

-

Thaw cell membrane preparations on ice.

-

Incubate membranes (typically 5-20 µg of protein) with varying concentrations of this compound or reference compounds in the assay buffer containing GDP (e.g., 10 µM) for a pre-incubation period (e.g., 15 minutes at 30°C).

-

Initiate the binding reaction by adding [³⁵S]-GTPγS (final concentration typically 0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through the 96-well filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data are analyzed to determine EC50 values.

Calcium Mobilization Assay (FLIPR)

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors.

Materials:

-

HUVEC or other suitable cell lines endogenously expressing or transfected with S1P receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and reference compounds

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

-

96- or 384-well black-walled, clear-bottom assay plates

Procedure:

-

Seed cells into the assay plates and culture overnight to form a confluent monolayer.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating with a solution of the dye in assay buffer for 1-2 hours at 37°C.

-

During incubation, prepare a compound plate containing serial dilutions of this compound and reference compounds.

-

After dye loading, place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will record a baseline fluorescence reading before automatically adding the compounds from the compound plate to the cell plate.

-

Fluorescence is then monitored in real-time to detect changes in intracellular calcium levels.

-

The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

S1P1 Receptor Internalization Assay

This assay quantifies the this compound-induced internalization of the S1P1 receptor on the surface of primary human T and B lymphocytes using flow cytometry.

Materials:

-

Isolated primary human T and B lymphocytes.

-

Cell culture medium

-

This compound at various concentrations

-

Fluorochrome-conjugated anti-S1P1 antibody

-

Flow cytometer

Procedure:

-

Isolate primary human T and B lymphocytes from whole blood.

-

Culture the isolated cells in the presence of different concentrations of this compound for a specified period (e.g., 1-4 hours).

-

After incubation, wash the cells to remove unbound this compound.

-

Stain the cells with a fluorochrome-conjugated antibody specific for an extracellular epitope of the S1P1 receptor.

-

Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the S1P1 receptor staining.

-

A decrease in MFI compared to untreated control cells indicates receptor internalization.

-

Calculate the EC50 for receptor internalization based on the dose-dependent decrease in MFI.

Conclusion

In-vitro pharmacodynamic studies have been instrumental in elucidating the mechanism of action of this compound. These studies have demonstrated that this compound is a potent and highly selective S1P1 receptor modulator. A key finding is its biased agonism, characterized by potent G-protein activation but weak induction of calcium mobilization. This unique signaling profile, coupled with its ability to induce S1P1 receptor internalization on lymphocytes, underpins its therapeutic potential in autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of S1P receptor modulation and drug development.

References

Cenerimod: A Technical Deep Dive into its Chemical Profile and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Cenerimod, an investigational drug under evaluation for the treatment of systemic lupus erythematosus (SLE). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | (2S)-3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol |

| SMILES | CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC--INVALID-LINK--O |

| InChI Key | KJKKMMMRWISKRF-FQEVSTJZSA-N |

| Molecular Formula | C25H31N3O5 |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 1262414-04-9 |

Pharmacokinetic Properties

This compound exhibits a distinct pharmacokinetic profile characterized by slow absorption and a long terminal half-life.

| Parameter | Description | Value | Species | Study Type |

| Tmax (Time to Maximum Concentration) | Time to reach peak plasma concentration. | 5.0 - 6.2 hours | Human | Single Dose |

| t½ (Terminal Half-Life) | Time for plasma concentration to decrease by half. | 170 - 199 hours | Human | Single Dose |

| Metabolism | Primarily independent of cytochrome P450 (CYP) enzymes. | - | Human | - |

| Excretion | Predominantly through feces. | - | Human | - |

Mechanism of Action: S1P1 Receptor Modulation

This compound's therapeutic effect stems from its function as a selective S1P1 receptor modulator. By binding to S1P1 receptors on lymphocytes, it induces their internalization, effectively trapping these immune cells within the lymph nodes.[2][3] This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby mitigating the autoimmune response characteristic of diseases like SLE.[2]

Signaling Pathway

Upon binding to the S1P1 receptor, a G protein-coupled receptor (GPCR), this compound initiates a downstream signaling cascade. Notably, this compound demonstrates a bias in its signaling pathway, favoring G-protein activation while being significantly less potent in inducing calcium (Ca2+) mobilization compared to the natural ligand S1P. This biased signaling may contribute to its safety profile.

Caption: this compound binds to the S1P1 receptor, leading to G-protein activation and receptor internalization, with weak activation of Ca2+ mobilization.

Lymphocyte Sequestration

The internalization of the S1P1 receptor renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This leads to a reduction in circulating lymphocytes.

Caption: this compound induces S1P1 receptor internalization on lymphocytes in lymph nodes, reducing their egress into the bloodstream and migration to inflamed tissues.

Quantitative Data from Experimental Studies

This compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

In Vitro Receptor Activity

| Assay | Receptor | EC50 (nM) |

| [35S]GTPγS Binding | Human S1P1 | 1 |

| Human S1P2 | >10,000 | |

| Human S1P3 | 228 | |

| Human S1P4 | 2,134 | |

| Human S1P5 | 36 | |

| Ca2+ Mobilization | CHO cells | 124 |

In Vivo Effects on Lymphocyte Count

| Species | Dose | Effect |

| Rat | 0.1 - 10 mg/kg (single oral dose) | Dose-dependent, reversible reduction in circulating lymphocytes. |

| Human (SLE patients) | 0.5 - 4 mg (daily oral dose) | Dose-dependent reduction in total lymphocyte count.[1] |

Clinical Efficacy in SLE (Phase 2b CARE Study)

| Endpoint | This compound 4 mg vs. Placebo (at Month 6) |

| Change in mSLEDAI-2K Score | Statistically significant reduction (p=0.029) |

| Anti-dsDNA Antibodies | Reduction observed |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Caption: Workflow for a [35S]GTPγS binding assay to determine this compound's potency at S1P receptors.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing recombinant human S1P receptors are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [35S]GTPγS.

-

Binding: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Protocol Outline:

-

Cell Culture: Cells expressing the S1P1 receptor (e.g., CHO cells) are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are stimulated with varying concentrations of this compound.

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The peak fluorescence response is plotted against the this compound concentration to determine the EC50.

Lymphocyte Enumeration by Flow Cytometry

Flow cytometry is used to identify and quantify different lymphocyte populations in blood samples.

Caption: General workflow for enumerating lymphocyte subsets in blood samples using flow cytometry.

Protocol Outline:

-

Sample Collection: Whole blood is collected from subjects.

-

Antibody Staining: The blood sample is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD19 for B cells).

-

Red Blood Cell Lysis: Red blood cells are lysed to enrich the sample for white blood cells.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the scattered light and fluorescence signals.

-

Data Analysis: The data is analyzed using specialized software to identify and quantify the different lymphocyte populations based on their light scatter and fluorescence characteristics.

Measurement of Biomarkers in Clinical Trials

In clinical trials for SLE, various biomarkers are measured to assess disease activity and treatment response.

Protocol Outline (General):

-

Interferon (IFN)-α: Plasma levels are often quantified using a sensitive immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Anti-double-stranded DNA (dsDNA) antibodies: Serum or plasma levels are measured by ELISA or other immunoassays.

-

Gene Expression Signatures: The expression of specific genes, such as those in the type I interferon pathway, can be measured in whole blood or isolated cells using quantitative real-time PCR (qPCR) or RNA sequencing.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols serve as a valuable resource for further investigation and development of this promising therapeutic agent.

References

- 1. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Cenerimod's Immunomodulatory Impact on Cytokine Profiles in Autoimmune Models: A Technical Overview

For Immediate Release

ALLSCHWIL, Switzerland – November 29, 2025 – This technical guide provides an in-depth analysis of the effects of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, on cytokine profiles in preclinical models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound and its potential therapeutic applications.

This compound's primary mechanism of action involves the sequestration of lymphocytes within secondary lymphoid organs, thereby reducing their infiltration into inflamed tissues.[1] This guide summarizes the quantitative effects on key cytokine levels, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Analysis of Cytokine Modulation

This compound has demonstrated a significant impact on the cytokine and chemokine profiles in various autoimmune models, most notably the MRL/lpr mouse model of systemic lupus erythematosus (SLE) and a viral sialadenitis model for Sjögren's syndrome. The treatment consistently leads to a reduction in pro-inflammatory mediators.

Table 1: Effect of this compound on Cytokine and Chemokine Levels in the MRL/lpr Mouse Model of SLE

| Cytokine/Chemokine | Tissue | Method | Effect of this compound | Reference |

| IFN-α | Plasma | ELISA | Significant Reduction | [1][2] |

| Galectin-9 | Plasma | ELISA | Significant Reduction | [1] |

| CXCL9 | Plasma | ELISA | Significant Reduction | [1] |

| CXCL10 | Plasma | ELISA | Significant Reduction | |

| TNF-α | Plasma | ELISA | Significant Reduction | |

| IL-6 | Plasma | ELISA | Significant Reduction | |

| BAFF | Plasma | ELISA | Significant Reduction | |

| IL-10 | Plasma | ELISA | Significant Reduction |

Table 2: Effect of this compound on Cytokine and Chemokine Levels in a Viral Sialadenitis Mouse Model

| Cytokine/Chemokine | Tissue | Method | Effect of this compound | Reference |

| TNF-α | Salivary Gland | Immunoassay | Significant Reduction | |

| IL-1β | Salivary Gland | Immunoassay | Significant Reduction | |

| CXCL9 | Salivary Gland | Immunoassay | Significant Reduction | |

| CXCL10 | Salivary Gland | Immunoassay | Significant Reduction | |

| CCL2 | Salivary Gland | Immunoassay | Significant Reduction | |

| CCL4 | Salivary Gland | Immunoassay | Significant Reduction | |

| CCL5 | Salivary Gland | Immunoassay | Significant Reduction |

Table 3: Effect of this compound on Cytokine mRNA Expression in a Sclerodermatous Chronic Graft-versus-Host Disease (Scl-cGVHD) Mouse Model

| Cytokine | Tissue | Method | Effect of this compound | Reference |

| IL-1β | Skin | Real-time RT-PCR | Significant Downregulation | |

| IL-6 | Skin | Real-time RT-PCR | Significant Downregulation | |

| IL-13 | Skin | Real-time RT-PCR | Significant Downregulation | |

| TNF-α | Skin | Real-time RT-PCR | Slight, Non-significant Downregulation | |

| IFN-γ | Skin | Real-time RT-PCR | Slight, Non-significant Downregulation | |

| IL-10 | Skin | Real-time RT-PCR | No Change | |

| TGF-β | Skin | Real-time RT-PCR | No Change |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and methodologies behind these findings, the following diagrams illustrate the S1P1 signaling pathway modulated by this compound and a typical experimental workflow for assessing its impact on immune cells.

Caption: this compound activates the S1P1 receptor, leading to downstream signaling.

Caption: Workflow for assessing this compound's effects in MRL/lpr mice.

Detailed Experimental Protocols

MRL/lpr Mouse Model for SLE

-

Animals: Female MRL/lpr mice, 7 weeks of age at the start of treatment.

-

Treatment: this compound is administered as a food admix. The study is conducted until a predefined endpoint, such as 20% morbidity/mortality is reached in the vehicle-treated group.

-

Sample Collection: At the end of the treatment period, blood and organs (e.g., spleen, kidneys, brain) are collected for analysis.

Flow Cytometry Analysis of Mouse Splenocytes

-

Spleen Processing:

-

Excise the spleen and place it in a 15 mL tube containing 3 mL of T cell culture medium.

-

Prepare a single-cell suspension by smashing the spleen through a 70 μm cell strainer using the plunger of a syringe.

-

Rinse the strainer with T cell culture medium.

-

Centrifuge the cell suspension at 400 x g for 4 minutes at 4°C.

-

Resuspend the pellet and lyse red blood cells using ACK lysis buffer for 3 minutes at room temperature.

-

Stop the lysis by adding T cell culture medium and centrifuge again.

-

Resuspend the final splenocyte pellet in an appropriate buffer for staining.

-

-

Staining:

-

Determine the cell number.

-

Centrifuge the required number of cells (e.g., 1x10^6) and aspirate the supernatant.

-

Add a master mix of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220).

-

Incubate for 10 minutes in the dark at 2-8°C.

-

Wash the cells with buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA) and centrifuge.

-

Resuspend the cells in buffer for analysis on a flow cytometer.

-

Cytokine Measurement by ELISA

-

Sample Preparation:

-

For plasma analysis, collect whole blood in EDTA-containing tubes and centrifuge to separate the plasma.

-

For tissue analysis, homogenize the tissue in a buffer containing a mild detergent (e.g., 0.1% Igepal) to extract cytokines.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6).

-

Coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (plasma or tissue homogenate) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a streptavidin-horseradish peroxidase conjugate, followed by a substrate to produce a colorimetric reaction.

-

Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

-

Whole Blood RNA Sequencing for Gene Expression Analysis

-

Blood Collection and RNA Stabilization:

-

Collect whole blood directly into a tube containing an RNA stabilization reagent (e.g., PAXgene or Tempus tubes).

-

Gently invert the tube 8-10 times to ensure proper mixing.

-

Incubate at room temperature for at least 2 hours to ensure complete lysis and RNA stabilization.

-

Store the tubes at -20°C or -80°C for long-term storage.

-

-

RNA Isolation and Library Preparation:

-

Isolate total RNA from the stabilized blood samples using a dedicated kit (e.g., PAXgene Blood RNA kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Deplete globin mRNA and ribosomal RNA (rRNA) to enrich for other transcripts.

-

Prepare sequencing libraries from the RNA, which includes fragmentation, reverse transcription to cDNA, and adapter ligation.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., counts per million).

-

Perform differential gene expression analysis between treatment and control groups to identify changes in cytokine gene expression.

-

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine profiles in autoimmune models. The data presented underscore its potential as an immunomodulatory agent for the treatment of diseases such as SLE and Sjögren's syndrome. Further research will continue to elucidate the full spectrum of its activity.

References

- 1. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biased Agonism of Cenerimod: A Technical Deep Dive into its Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenerimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[1][2] As a therapeutic agent, particularly for autoimmune diseases like systemic lupus erythematosus (SLE), this compound's mechanism of action is distinguished by its biased agonism.[3][4] This technical guide delves into the core foundational research that elucidates the nuanced signaling properties of this compound, providing a comprehensive overview for researchers and drug development professionals. The focus is on its preferential activation of specific downstream signaling pathways, a characteristic that may contribute to its efficacy and safety profile.[5]

Core Concept: Biased Agonism at the S1P1 Receptor

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize distinct conformations of a receptor, leading to the preferential activation of a subset of downstream signaling pathways over others. For the S1P1 receptor, the two primary signaling cascades involve the activation of G proteins (predominantly Gαi) and the recruitment of β-arrestin.

The Gαi pathway is crucial for the therapeutic effect of S1P1 modulators, as it leads to the internalization of the receptor on lymphocytes, effectively sequestering these immune cells in the lymph nodes and preventing their migration to sites of inflammation. Conversely, signaling through other pathways, such as Gαq which mediates calcium mobilization, or excessive β-arrestin engagement, has been postulated to be associated with some of the side effects observed with less selective S1P1 modulators.

This compound has been engineered to exhibit a pronounced bias towards Gαi-mediated signaling, with significantly attenuated activity in pathways such as intracellular calcium mobilization.

Quantitative Analysis of S1P1 Receptor Modulation

The following tables summarize the quantitative data from various in vitro assays, comparing the potency and efficacy of this compound with other notable S1P1 receptor modulators. This data is crucial for understanding the degree of selectivity and biased agonism.

Table 1: Potency (EC50, nM) of S1P1 Receptor Modulators in Gαi Activation Assays

| Compound | [35S]GTPγS Binding Assay (S1P1) |

| This compound | 1 |

| S1P (endogenous ligand) | 16 |

| FTY720-P (Fingolimod) | 0.3 |

| Siponimod | 0.39 |

| Ponesimod | 1.1 |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Comparative Potency (EC50, nM) Across Different Signaling Pathways

| Compound | Gαi Activation ([35S]GTPγS) | β-Arrestin Recruitment | Calcium Mobilization (Gαq) |

| This compound | 1 | Data not publicly available | ~500 (approx. 500-fold less potent than in GTPγS assay) |

| Ponesimod | 1.1 | 1.5 | Data not publicly available |

| S1P | 16 | Data not publicly available | Potent |

| FTY720-P | 0.3 | Data not publicly available | Potent |

| Siponimod | 0.39 | Data not publicly available | Data not publicly available |

Note: While specific EC50 values for this compound in β-arrestin and cAMP assays are not publicly available, the pronounced difference between its potency in GTPγS binding and calcium mobilization assays strongly indicates a significant bias away from the Gq pathway.

Key Experimental Methodologies

The characterization of this compound's biased agonism relies on a suite of well-established in vitro functional assays. Below are detailed protocols for the key experiments cited.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon agonist binding to the S1P1 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in stimulating Gαi protein activation.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Receptor activation by an agonist facilitates the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P1 receptor.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes (typically 5-10 µg of protein per well).

-

Add increasing concentrations of the test compound (e.g., this compound) or a reference agonist.

-

Add a fixed concentration of GDP (e.g., 10 µM) to ensure that the G proteins are in the inactive state at baseline.

-

Initiate the reaction by adding [35S]GTPγS (typically at a final concentration of 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Dry the filter mat and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.

-

Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor.

Objective: To quantify the ability of a compound to promote the interaction between the S1P1 receptor and β-arrestin.

Principle: Many modern β-arrestin recruitment assays utilize enzyme fragment complementation (EFC) technology. In this system, the S1P1 receptor is fused to a small enzyme fragment (the "donor"), and β-arrestin is fused to a larger, complementary enzyme fragment (the "acceptor"). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

Protocol:

-

Cell Culture:

-

Use a commercially available cell line (e.g., U2OS or CHO) stably co-expressing the S1P1 receptor-enzyme donor fusion protein and the β-arrestin-enzyme acceptor fusion protein.

-

Plate the cells in a 96-well or 384-well white, clear-bottom microplate and incubate overnight.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with a suitable assay buffer (e.g., HBSS).

-

Add increasing concentrations of the test compound or a reference agonist to the wells.

-

Incubate the plate at 37°C for a specified period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the enzyme substrate solution to each well.

-

Incubate at room temperature for a further 60 minutes to allow the enzymatic reaction to proceed.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of a known full agonist.

-

Plot the normalized response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following S1P1 receptor activation, typically mediated by the Gαq pathway.

Objective: To assess the ability of a compound to stimulate the Gαq signaling cascade.

Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can be loaded into cells. The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free calcium, the fluorescence intensity of the dye increases significantly.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells endogenously expressing the S1P1 receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or a cell line overexpressing the receptor in a black, clear-bottom 96-well plate.

-

Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage) at 37°C for 60 minutes.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Procedure and Detection:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence of each well.

-

Inject increasing concentrations of the test compound or a reference agonist into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Visualizing the Signaling Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Key Components of SLE Pathogenesis with the Multifaceted Immunomodulatory Properties of this compound, a Selective S1P1 Receptor Modulator - ACR Meeting Abstracts [acrabstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cenerimod experimental protocol for in-vitro lymphocyte assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the in-vitro effects of Cenerimod on lymphocytes. This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that plays a crucial role in lymphocyte trafficking. By inducing the internalization of S1P1 receptors on lymphocytes, this compound prevents their egress from lymphoid organs, thereby reducing the number of circulating lymphocytes.[1][2] This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[3][4][5]

Quantitative Data Summary